Z-D-Phe-OH
CAS No.: 2448-45-5
Cat. No.: VC21543267
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2448-45-5 |
---|---|
Molecular Formula | C17H17NO4 |
Molecular Weight | 299.32 g/mol |
IUPAC Name | 3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20) |
Standard InChI Key | RRONHWAVOYADJL-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Chemical Identity and Structural Characteristics
N-Benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH) is a protected form of D-phenylalanine where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection enhances stability during peptide synthesis and other chemical reactions.
Basic Information
Property | Value |
---|---|
CAS Number | 2448-45-5 |
Molecular Formula | C₁₇H₁₇NO₄ |
Molecular Weight | 299.33 g/mol |
IUPAC Name | (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Common Synonyms | N-Cbz-D-phenylalanine, Z-D-phenylalanine, N-Carbobenzoxy-D-phenylalanine, ((Benzyloxy)carbonyl)-D-phenylalanine |
MDL Number | MFCD00063151 |
Physical State | White solid/crystalline powder |
Physical Properties
Property | Value |
---|---|
Melting Point | 85-89°C |
Specific Rotation | −5.3° (c=4, AcOH) |
Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone; slightly soluble in water |
pKa | 3.86±0.10 (predicted) |
This compound contains a D-configuration at the phenylalanine residue, which confers resistance to proteolytic degradation compared to its L-isomer, making it valuable for specific biochemical applications .
Synthesis Methods
Standard Synthetic Routes
The synthesis of Z-D-Phe-OH typically involves the following key steps:
-
Protection Reaction: D-phenylalanine is protected using a benzyloxycarbonyl (Z) group by reacting with benzyloxycarbonyl chloride in the presence of a base, commonly sodium hydroxide .
-
Purification Process: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity Z-D-Phe-OH .
Advanced Synthetic Approaches
Recent advancements in synthetic methodologies have introduced more efficient approaches:
-
Solid-Phase Synthesis: Z-D-Phe-OH can be incorporated into peptides using solid-phase peptide synthesis (SPPS) methods, enabling higher purity and yield .
-
Ionic Liquid Modifiers: Studies have demonstrated that ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate can serve as effective mobile-phase modifiers for the purification and isolation of Z-D-Phe-OH .
-
Coupling Reagents: Advanced coupling reagents like 2DMT/quinidine/2BF4- have been employed for stereoselective synthesis, allowing for enhanced control over the stereochemistry during peptide coupling reactions .
Applications in Research and Biochemistry
Peptide Synthesis
Z-D-Phe-OH serves as a key building block in the synthesis of peptides, particularly in the development of pharmaceuticals and biologically active compounds . The benzyloxycarbonyl (Z) group serves as an N-terminal protecting agent, enhancing stability during peptide synthesis .
Drug Development
The compound's unique properties make it valuable in designing drugs that target specific receptors, enhancing efficacy and reducing side effects compared to traditional compounds . It is particularly useful in the development of:
-
Enzyme Inhibitors: Z-D-Phe-OH is utilized in the synthesis of peptide-based enzyme inhibitors, especially for proteases and peptidases.
-
Antimicrobial Peptides: The D-configuration contributes to enhanced stability against proteolytic enzymes, making derivatives containing this building block suitable candidates for antimicrobial applications .
Research in Neuroscience
Z-D-Phe-OH is used in studies related to neurotransmitter function, helping researchers understand the role of amino acids in brain chemistry . The D-configuration of phenylalanine can affect binding to receptors differently than the natural L-configuration.
Analytical Chemistry
This compound is employed as a standard in chromatographic techniques, aiding in the analysis of complex mixtures and ensuring accuracy in research results . It serves as a model substrate for studying peptidase activity and enzyme-substrate interactions.
Biological Activity and Mechanisms
Antimicrobial Properties
Research indicates that peptides containing Z-D-Phe-OH can exhibit antimicrobial activity against various bacteria. The biological activity is primarily attributed to their ability to disrupt microbial membranes . The D-configuration provides resistance to proteolytic degradation, enhancing the biological half-life of these peptides.
Structure-Activity Relationship
Modifications in peptide sequences containing Z-D-Phe-OH can significantly influence biological efficacy. Substitutions at specific positions can enhance antimicrobial potency or alter selectivity toward different microbial strains .
Antiviral Activity
The tripeptide carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG) has demonstrated antiviral and membrane fusion inhibitory properties. Research has shown that this peptide destabilizes highly curved phospholipid assemblies, which appears to be related to its anti-fusion and anti-viral activity .
Comparative Analysis with Similar Compounds
Structural Analogues
Compound | Configuration | Key Differences | Applications |
---|---|---|---|
Z-L-Phenylalanine | L | L-configuration at phenylalanine; higher susceptibility to proteolytic enzymes | General peptide synthesis |
Z-D-Phe-Val-OH | D/L hybrid | Contains D-Phe and L-Val residues; higher complexity | Enzyme-substrate studies |
Z-D-Phe(4-NO2)-OH | D with modification | Contains nitro group at para position of phenyl ring | Specialized biochemical research |
Boc-D-Phenylalanine | D | Contains tert-butoxycarbonyl (Boc) protecting group instead of Z | Alternative protection strategy in peptide synthesis |
Terminal Group Variants
Recent Research Developments
Drug Delivery Systems
Recent studies have explored the incorporation of Z-D-Phe-OH and its derivatives into drug delivery systems. Peptide-based hydrogels containing this compound can effectively encapsulate and release therapeutic agents in a controlled manner, enhancing bioavailability and targeting specific tissues .
Cancer Therapy Applications
In cancer research, peptides containing Z-D-Phe-OH have been explored for their potential to serve as targeting moieties in conjugates designed for selective delivery of cytotoxic drugs to tumor cells. These peptides can enhance the accumulation of therapeutic agents in tumor tissues while minimizing systemic toxicity .
Chromatographic Behavior Studies
Research has investigated the effect of ionic liquids as mobile-phase modifiers on the retention behavior of Z-D-Phe-OH on reversed-phase silica-based columns. These studies have shown that ionic liquids can significantly affect the retention and separation characteristics of Z-D-Phe-OH, offering new possibilities for improved analytical methods .
Storage Parameter | Recommendation |
---|---|
Temperature | Room temperature (preferably in a cool, dark place, <15°C) |
Container | Tightly closed in a dry and well-ventilated place |
Special Precautions | Store away from oxidizing agents |
Long-term Storage | For extended periods, freezer storage under -20°C is recommended |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume